molecular formula C8H18N2 B1338674 N,N'-Diisopropylacetimidamide CAS No. 106500-93-0

N,N'-Diisopropylacetimidamide

Cat. No. B1338674
M. Wt: 142.24 g/mol
InChI Key: SYCZCVFOEPCWBF-UHFFFAOYSA-N
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Description

Facile Synthesis and Functionalization

The synthesis of N,N'-Diisopropylacetimidamide derivatives and related compounds has been explored through various methods. For instance, the copolymerization of N-isopropylacrylamide with aldehyde functional monomers has been successfully performed, leading to high yields and demonstrating a synthetic strategy with high functional group tolerance . This approach allows for the creation of temperature-responsive materials without the need for protecting groups. Similarly, the synthesis of poly(N-isopropylacrylamide)-lipid conjugates has been described, which involves activating poly(N-isopropylacrylamide) with dicyclohexylcarbodiimide/N-hydroxysuccinimide to form an active ester, subsequently used to create amphiphilic conjugates .

Molecular Structure and Reactivity

The molecular structure of related compounds has been a subject of interest. For example, the crystal and molecular structure of N,N'-dihydroxy-N,N'-diisopropylhexanediamide, a dimeric N-isopropylhydroxamic acid, has been determined, revealing a trans conformation of the planar hydroxamate groups . This structure contrasts with previously characterized hydroxamic acids and is stabilized by strong intermolecular hydrogen bonds. Additionally, the conformational structure of N-isopropylacetamide has been studied using NMR spectroscopy with lanthanide shift reagents, identifying stable conformers and their spatial arrangements .

Chemical Reactions and Mechanisms

N,N'-Diisopropylacetimidamide and its analogs exhibit interesting reactivity patterns. For instance, N,N'-Disubstituted phenylpropiolamidines, synthesized from phenylacetylene and carbodiimides, show inertness toward nucleophiles in neutral or basic media but are reactive in acidic conditions, leading to various heterocyclic compounds . The reactivity of sodium diisopropylamide in tetrahydrofuran has been studied, demonstrating its effectiveness in the metalation of dienes and isomerization of alkenes . Furthermore, the synthesis and oxidative degradation of N,N-diisopropylaminomethyllithium have been explored, along with its use in creating organoaluminum and -gallium derivatives .

Physical and Chemical Properties

The physical and chemical properties of N,N'-Diisopropylacetimidamide derivatives are influenced by their molecular structure. The stimuli-responsive properties of conjugates of N-isopropylacrylamide-co-acrylic acid oligomers with various amino acids have been investigated, revealing changes in lower critical solution temperatures (LCSTs) depending on the pH and peptide conjugation . The synthesis of new diacid monomers and poly(amide-imide)s has been conducted to study the structure-property relationship, showing excellent solubility and thermal stability, which are attributed to the presence of flexible groups and isopropylidene units in the polymer backbone .

Applications and Case Studies

The application potential of N,N'-Diisopropylacetimidamide derivatives in various fields has been highlighted. For example, the synthesis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been reported, with its structure elucidated and anticancer activity confirmed through in silico modeling studies targeting the VEGFr receptor . This showcases the relevance of such compounds in medicinal chemistry and drug development.

properties

IUPAC Name

N,N'-di(propan-2-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZCVFOEPCWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458602
Record name Ethanimidamide, N,N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diisopropylacetimidamide

CAS RN

106500-93-0
Record name Ethanimidamide, N,N'-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Vastl - 2016 - search.proquest.com
Chapter 1: An introduction to solid-phase combinatorial chemistry and One-Bead-OneCompound (OBOC) screening. A brief review of the commonly used oliogomeric scaffolds used in …
Number of citations: 0 search.proquest.com

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